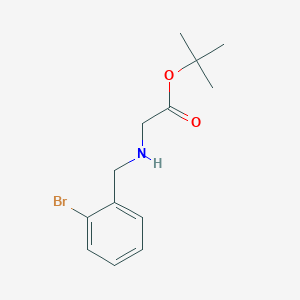
tert-Butyl (2-bromobenzyl)glycinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl (2-bromobenzyl)glycinate: is an organic compound that belongs to the class of glycine derivatives It is characterized by the presence of a tert-butyl group, a bromobenzyl group, and a glycinate moiety
準備方法
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of tert-Butyl (2-bromobenzyl)glycinate typically begins with glycine, tert-butyl bromoacetate, and 2-bromobenzyl bromide.
Reaction Steps:
Reaction Conditions: The reactions are typically carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under reflux conditions
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity .
化学反応の分析
Types of Reactions:
Substitution Reactions: tert-Butyl (2-bromobenzyl)glycinate can undergo nucleophilic substitution reactions due to the presence of the bromine atom.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form various derivatives.
Hydrolysis: The ester group in this compound can be hydrolyzed to form the corresponding carboxylic acid
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide or potassium carbonate in an organic solvent.
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide
Major Products:
Substitution: Formation of various substituted derivatives.
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols or amines.
Hydrolysis: Formation of carboxylic acids
科学的研究の応用
Chemistry:
Building Block: Used as a building block in the synthesis of more complex organic molecules.
Catalysis: Employed in catalytic reactions to facilitate the formation of specific products
Biology and Medicine:
Drug Development: Investigated for its potential use in the development of pharmaceuticals due to its structural similarity to biologically active compounds.
Biochemical Studies: Used in studies to understand enzyme-substrate interactions and protein-ligand binding
Industry:
Material Science: Utilized in the synthesis of polymers and advanced materials.
Agriculture: Explored for its potential use in the development of agrochemicals
作用機序
The mechanism of action of tert-Butyl (2-bromobenzyl)glycinate involves its interaction with specific molecular targets. The bromobenzyl group can participate in electrophilic aromatic substitution reactions, while the glycinate moiety can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
類似化合物との比較
tert-Butyl glycinate: Lacks the bromobenzyl group, making it less reactive in substitution reactions.
2-Bromobenzyl bromide: Lacks the glycinate moiety, limiting its biological applications.
Glycine tert-butyl ester: Similar structure but lacks the bromobenzyl group
Uniqueness:
Reactivity: The presence of both the tert-butyl and bromobenzyl groups enhances the reactivity of tert-Butyl (2-bromobenzyl)glycinate in various chemical reactions.
Biological Activity: The combination of these groups also imparts unique biological properties, making it a valuable compound in medicinal chemistry
特性
分子式 |
C13H18BrNO2 |
|---|---|
分子量 |
300.19 g/mol |
IUPAC名 |
tert-butyl 2-[(2-bromophenyl)methylamino]acetate |
InChI |
InChI=1S/C13H18BrNO2/c1-13(2,3)17-12(16)9-15-8-10-6-4-5-7-11(10)14/h4-7,15H,8-9H2,1-3H3 |
InChIキー |
FRXIDWOMZCLKTL-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)CNCC1=CC=CC=C1Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


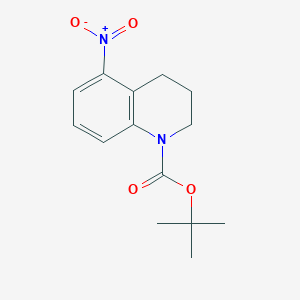
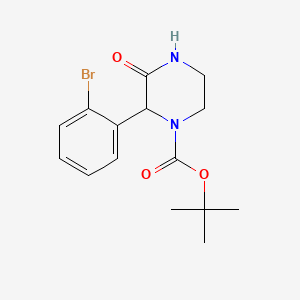
![2-{1-[(Tert-butoxy)carbonyl]-1-azaspiro[3.3]heptan-3-yl}acetic acid](/img/structure/B13497328.png)
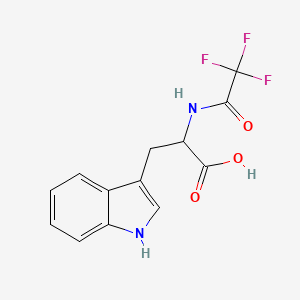
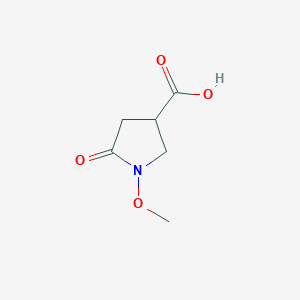

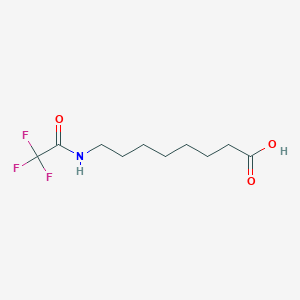
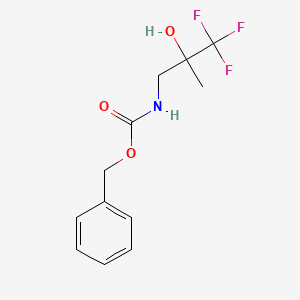
![[5-Fluoro-2-(trifluoromethyl)pyridin-4-yl]methanol](/img/structure/B13497366.png)
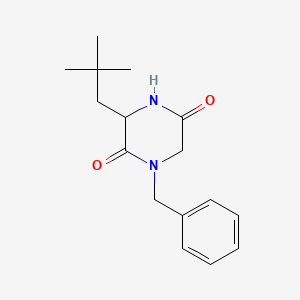
![[(2S,3aS,6aS)-octahydrocyclopenta[b]pyrrol-2-yl]methanethiol hydrochloride](/img/structure/B13497372.png)

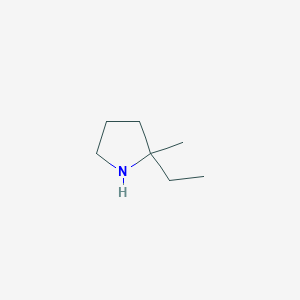
![2-({2-[(Cyanomethyl)sulfanyl]quinazolin-4-yl}sulfanyl)acetonitrile](/img/structure/B13497384.png)
